molecular formula C4H8Cl3N3 B1458646 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride CAS No. 1630906-90-9

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride

Cat. No. B1458646
M. Wt: 204.48 g/mol
InChI Key: QPNKBSILTVJEEJ-UHFFFAOYSA-N
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Description

“3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride and related compounds has led to various studies on chemical synthesis, structural analysis, and potential applications in different fields. The reaction of Appel salt with 1H-pyrazol-5-amines, including N-1 methylated pyrazoles, has been investigated, showcasing methods to modify product ratios by adjusting the pH of the reaction medium. These studies have led to the synthesis of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, with structural confirmation provided by single crystal X-ray crystallography (Koyioni et al., 2014).

Bioactive Compound Development

Further research has explored the synthesis of novel compounds using 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride as a precursor or related chemical structures. For instance, studies on pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, demonstrating the compound's utility in developing bioactive molecules (Titi et al., 2020). Additionally, the design and synthesis of pyrazole amide derivatives have shown promising activity against the tobacco mosaic virus (TMV), highlighting the potential of such compounds in plant protection and virology research (Xiao et al., 2015).

Novel Catalyst Development

The compound and its derivatives have also been investigated in the context of catalysis. A study on the synthesis and application of a novel nanomagnetic catalyst for the preparation of pyrazolo[3,4-b]pyridines demonstrates the compound's relevance in facilitating efficient and environmentally friendly chemical reactions (Afsar et al., 2018).

Antimicrobial Activity

Compounds synthesized from 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride have been tested for antimicrobial activity, with several showing efficacy against bacterial strains. This indicates the compound's utility in the development of new antimicrobial agents (Mistry et al., 2016).

properties

IUPAC Name

5-chloro-2-methylpyrazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.2ClH/c1-8-4(6)2-3(5)7-8;;/h2H,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNKBSILTVJEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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